Sterelactone A

描述

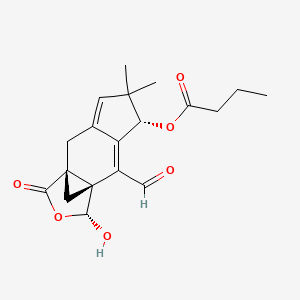

Sterelactone A is a tetracyclic sesquiterpenoid belonging to the isolactarane class, first isolated from the mycelial cultures of Stereum sp. IBWF 01060 . Its structure features a five-membered core ring system with oxygenated functional groups, including aldehyde moieties, which are critical for its bioactivity . The compound exhibits broad-spectrum antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans, with inhibitory effects on spore germination and mycelial growth . Structural elucidation via 2D NMR spectroscopy confirmed its unique tetracyclic framework, distinguishing it from other fungal metabolites in the Stereum genus .

属性

分子式 |

C19H22O6 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC 名称 |

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] butanoate |

InChI |

InChI=1S/C19H22O6/c1-4-5-12(21)24-14-13-10(6-17(14,2)3)7-18-9-19(18,11(13)8-20)16(23)25-15(18)22/h6,8,14,16,23H,4-5,7,9H2,1-3H3/t14-,16-,18-,19-/m1/s1 |

InChI 键 |

YUHHFGZKLBFAJS-YCEFEEMOSA-N |

手性 SMILES |

CCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |

规范 SMILES |

CCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |

同义词 |

sterelactone A |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Sterelactone A shares structural and functional similarities with other isolactarane-type sesquiterpenoids and related fungal metabolites. Below is a detailed comparison based on structural features, bioactivity, and mechanistic insights.

Sterelactones B, C, and D

- Structural Differences :

- Bioactivity: Compound Antifungal Activity (IC₅₀) Nematicidal Activity (IC₅₀) Key Functional Groups this compound 15–20 µM (vs. M. grisea) Not reported Aldehydes, oxygenated rings Sterelactone C 8–12 µM (vs. F. graminearum) Not reported 8-carbon side chain, aldehydes Sterelactone D 18–25 µM (vs. P. infestans) 100 µg/mL (vs. C. elegans) Shorter chain, hydroxyl groups Sterelactone C demonstrates superior antifungal potency, attributed to its extended hydrophobic side chain enhancing membrane interaction . Sterelactone D’s weak nematicidal activity (41.1% mortality at 200 µg/mL) correlates with its polar hydroxyl groups, which may reduce cellular penetration .

Drimane-Type Diterpenoids (Methoxylaricinolic Acid and Laricinolic Acid)

- Structural Contrast: These diterpenoids feature a drimane skeleton with carboxylic acid and methoxy groups, differing from this compound’s aldehyde-rich isolactarane backbone .

- Bioactivity :

Allyl Metabolites (Stereynes A and B)

- Structural Novelty: Stereynes represent a novel class of allyl-substituted metabolites with acetylene and nitrile groups, structurally unrelated to Sterelactones .

- Bioactivity: No direct antifungal activity reported; their biological role remains under investigation .

Mechanistic Insights and Structure-Activity Relationships

- Aldehyde Functionality : The masked dialdehyde structure in Sterelactones likely acts as a crosslinking agent, disrupting fungal cell wall integrity .

- Side Chain Length : Sterelactone C’s 8-carbon chain enhances lipophilicity, improving membrane interaction and antifungal efficacy .

- Oxygenation Patterns : Sterelactone D’s hydroxyl groups reduce bioactivity compared to this compound’s aldehydes, emphasizing the role of electrophilic groups in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。